4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-ethyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O2S2/c1-3-12-4-6-14(7-5-12)20(17,18)15-9-8-13-10-19-11(2)16-13/h4-7,10,15H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VABBRVRRIFBDIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC(=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide typically involves the formation of the thiazole ring followed by the introduction of the benzenesulfonamide group. One common synthetic route includes the reaction of 2-methylthiazole with ethyl bromide to form 2-ethyl-2-methylthiazole. This intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Scientific Research Applications
4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s antimicrobial properties make it a candidate for studying bacterial and fungal infections.
Medicine: It is investigated for its potential use in developing new drugs with anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory pathways, reducing inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related benzenesulfonamide derivatives, their modifications, and reported biological activities:
Key Structural and Functional Insights:
Chloro-substituted analogs, however, show stronger TP receptor binding due to electron-withdrawing effects . Thiazole vs. Quinazolinone: Thiazole-containing compounds (e.g., target compound) are associated with receptor antagonism (TP), while quinazolinone derivatives () excel in CA inhibition, highlighting scaffold-dependent target specificity .
Linker and Backbone Modifications :
- The ethyl linker in the target compound balances flexibility and steric hindrance. In contrast, rigid backbones like tetrahydronaphthalene () may restrict conformational freedom but enhance receptor affinity .
N-Substituent Variations: Replacement of the ethyl-thiazole group with a trimethylpyrazole () alters electronic and steric profiles, shifting activity toward trypanocidal targets .
Enzyme Inhibition Potency: Quinazolinone-thioether derivatives () exhibit nanomolar-range KI values against hCA XII (3.1–8.6 nM), outperforming acetazolamide. This suggests that bulky heterocyclic appendages improve isoform selectivity .
Biological Activity
4-ethyl-N-(2-(2-methylthiazol-4-yl)ethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class, characterized by its unique thiazole ring structure. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The compound's IUPAC name is this compound, and it can be represented by the following chemical structure:
Key Features:
- Thiazole Ring: The presence of a thiazole ring contributes to the compound's biological activity, as it can interact with various biological targets.
- Sulfonamide Group: This functional group is known for its antimicrobial properties.
Antimicrobial Properties
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have shown promising results against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8.33 to 23.15 µM |
| S. aureus | 5.64 to 77.38 µM |
| Streptococcus pneumoniae | Notable inhibition observed |
These findings suggest that the compound could be effective in treating infections caused by resistant bacterial strains.
Anticancer Activity
The compound's potential as an anticancer agent is also under investigation. Studies have demonstrated that thiazole derivatives can inhibit tumor cell proliferation effectively. For example, certain thiazole-based compounds have been shown to inhibit specific enzymes involved in cancer cell growth, such as DNA gyrase and topoisomerase IV.
Case Study:
In a study assessing various thiazole derivatives, one compound exhibited an IC50 value of 12 µM against E. coli DNA gyrase, indicating strong inhibitory effects on bacterial growth while showing selectivity towards bacterial isoforms without affecting human topoisomerase II .
The mechanism by which this compound exerts its biological effects involves:
- Enzyme Inhibition: The thiazole ring interacts with specific enzymes, potentially inhibiting their activity.
- Interference with Biomolecule Synthesis: The compound may disrupt the synthesis of essential biomolecules in pathogens, leading to antimicrobial effects.
- Selective Targeting in Cancer Cells: By targeting specific enzymes involved in DNA replication and repair in cancer cells, the compound may induce apoptosis or inhibit proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
